3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine

Description

Nomenclature and Structural Identity

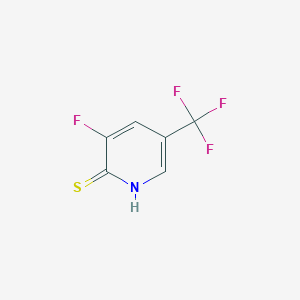

This compound represents a highly substituted pyridine derivative characterized by its complex substitution pattern and multiple heteroatoms. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 3-fluoro-5-(trifluoromethyl)pyridine-2-thiol, reflecting its pyridine core structure with specific substituent positioning. The compound bears the Chemical Abstracts Service registry number 1214384-79-8 and is catalogued in the PubChem database under the Compound Identification Number 118703925. Alternative nomenclature includes 3-fluoro-5-(trifluoromethyl)-1H-pyridine-2-thione, which emphasizes the tautomeric relationship between the thiol and thione forms of the molecule.

The molecular formula C₆H₃F₄NS indicates a compact yet densely functionalized structure with a molecular weight of 197.16 grams per mole. The structural architecture features a six-membered aromatic pyridine ring containing one nitrogen atom, with three distinct functional groups strategically positioned around the ring system. The fluorine atom occupies the 3-position, the mercapto group (-SH) is located at the 2-position adjacent to the ring nitrogen, and the trifluoromethyl group (-CF₃) is positioned at the 5-position. This specific substitution pattern creates a molecule with significant electronic asymmetry and multiple reactive sites.

The compound exists in tautomeric equilibrium between its thiol and thione forms, similar to the well-characterized behavior of 2-mercaptopyridine. The thiol form features a free sulfhydryl group, while the thione form exhibits a carbon-sulfur double bond with the hydrogen atom migrated to the ring nitrogen. This tautomeric behavior is influenced by environmental factors including temperature, solvent polarity, and concentration, with the thiol form generally favored in dilute solutions and hydrogen-bonding solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₄NS |

| Molecular Weight | 197.16 g/mol |

| Chemical Abstracts Service Number | 1214384-79-8 |

| PubChem Compound Identification | 118703925 |

| Systematic Name | 3-fluoro-5-(trifluoromethyl)pyridine-2-thiol |

Historical Context in Fluorinated Pyridine Research

The development of this compound emerges from a rich historical context of fluorinated pyridine research spanning several decades of synthetic and mechanistic investigations. The foundation for understanding fluorinated pyridines was established through pioneering work on perfluoropyridine, which demonstrated the unique reactivity of fluorinated aromatic systems toward nucleophilic aromatic substitution reactions. Perfluoropyridine research revealed that fluorine substituents dramatically enhance the electrophilic character of pyridine rings, enabling unprecedented synthetic transformations and creating new pathways for chemical modification.

The specific combination of fluorine and sulfur functionalities in pyridine systems represents a more recent development in heterocyclic chemistry, building upon foundational work in selective fluorination methodologies. Research published in 2013 demonstrated breakthrough approaches for selective carbon-hydrogen fluorination of pyridines and diazines using silver fluoride reagents, establishing ambient temperature protocols for site-selective fluorination adjacent to nitrogen atoms. These methodological advances provided the synthetic foundation necessary for accessing complex multiply-fluorinated pyridine derivatives with precise regiocontrol.

The evolution toward mercapto-substituted fluoropyridines reflects growing interest in compounds that combine the unique electronic properties of organofluorine chemistry with the nucleophilic reactivity of sulfur-containing functional groups. Historical precedent for mercaptopyridine chemistry dates to 1931, when 2-mercaptopyridine was first synthesized through thermal treatment of 2-chloropyridine with calcium hydrogen sulfide. This early work established fundamental understanding of pyridine-sulfur chemistry and tautomeric behavior that would prove essential for developing more complex fluorinated analogs.

Contemporary research has increasingly focused on the strategic use of fluorine positioning to modulate molecular properties in heterocyclic systems. Studies published in 2025 have demonstrated that fluorine substitution exerts profound influence on electronic structures, ionization behaviors, and vibrational dynamics of pyridine systems, enabling precise tuning of molecular properties through strategic placement of fluorine atoms. This research has revealed that the spatial arrangement of fluorine atoms selectively stabilizes nitrogen lone pairs and π orbitals in pyridine rings, significantly affecting valence orbital energies and creating opportunities for targeted molecular design.

The development of this compound also reflects advances in synthetic methodology for installing multiple functional groups with high regioselectivity. Recent work has demonstrated practical methods for formal meta-carbon-hydrogen fluorination of pyridines using oxazinoazaarene-based temporary dearomatization strategies, providing access to selectively fluorinated pyridines that were previously difficult to obtain. These methodological developments have enabled the synthesis of increasingly complex fluorinated heterocycles with precise control over substitution patterns.

Significance in Heterocyclic Chemistry

This compound occupies a unique position in heterocyclic chemistry due to its exceptional combination of electronic effects and synthetic versatility. The compound exemplifies the sophisticated control over molecular properties that can be achieved through strategic incorporation of fluorine atoms and heteroatom-containing functional groups into aromatic systems. The significance of this compound extends across multiple domains of chemical research, from fundamental studies of electronic structure to practical applications in pharmaceutical development and materials science.

The electronic architecture of this compound demonstrates the synergistic effects that arise when multiple electron-withdrawing groups are combined with nucleophilic functionality on a pyridine scaffold. The fluorine atom at the 3-position and the trifluoromethyl group at the 5-position create a strongly electron-deficient pyridine ring system, while the mercapto group at the 2-position provides a site for nucleophilic reactivity. This combination enables the compound to participate in diverse chemical transformations, including nucleophilic substitution reactions, oxidative coupling processes, and metal coordination chemistry.

Research in organofluorine chemistry has demonstrated that stereoselective incorporation of fluorine atoms into nitrogen heterocycles leads to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity. The specific substitution pattern in this compound maximizes these effects through strategic placement of fluorine substituents that modulate both electronic properties and steric accessibility. These modifications create opportunities for fine-tuning molecular interactions in biological systems and materials applications.

The mercapto functionality in this compound provides additional synthetic and biological significance through its capacity for forming disulfide bonds, coordinating with metal centers, and participating in thiol-disulfide exchange reactions. Contemporary research has shown that thiol-containing compounds can modulate redox states within biological systems, potentially influencing cellular signaling pathways and creating opportunities for therapeutic intervention. The combination of these sulfur-mediated reactivity patterns with the electronic modifications introduced by fluorine substitution creates a compound with unique pharmacological potential.

Recent developments in carbon-hydrogen functionalization have highlighted the importance of fluorinated pyridines as both synthetic targets and reactive intermediates in complex molecule synthesis. Work published in 2024 has demonstrated that pyridine derivatives can undergo selective carbon-3 chalcogenation and fluorination under mild conditions, with the electron-deficient character of fluorinated pyridines facilitating these transformations. The presence of multiple functional groups in this compound positions it as both a product of these advanced synthetic methodologies and a potential substrate for further chemical elaboration.

| Functional Group | Position | Electronic Effect | Chemical Reactivity |

|---|---|---|---|

| Fluorine | 3-position | Electron-withdrawing | Nucleophilic substitution |

| Mercapto | 2-position | Nucleophilic | Oxidation, coordination |

| Trifluoromethyl | 5-position | Strongly electron-withdrawing | Stabilization, lipophilicity |

| Pyridine nitrogen | 1-position | Basic, coordinating | Metal binding, protonation |

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLCERADWKUBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-2-mercapto-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound features a pyridine ring substituted with a fluorine atom, a mercapto group (-SH), and a trifluoromethyl group (-CF₃). The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound has shown promising results against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.67 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Pseudomonas aeruginosa | 28 µg/mL |

These values indicate that the compound exhibits effective antibacterial activity, comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | 19-fold over MCF10A |

| MCF-7 (Breast Cancer) | 0.87 | - |

The compound exhibited a strong selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its enzyme inhibitory properties. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.

| Enzyme | Inhibition (%) |

|---|---|

| MMP-2 | 75% |

| MMP-9 | 70% |

These findings suggest that the compound may play a role in preventing cancer spread by modulating MMP activity .

The biological activity of this compound is believed to be influenced by its ability to interact with various biological targets:

- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or function.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through activation of caspases or inhibition of survival pathways.

- Enzyme Inhibition : The thiol group can form covalent bonds with active site residues in enzymes like MMPs, leading to their inhibition.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Metastasis : In a BALB/c nude mouse model, treatment with the compound significantly reduced lung metastasis formation in mice injected with MDA-MB-231 cells.

- Antibacterial Efficacy Study : A comparative study showed that the compound outperformed traditional antibiotics against resistant strains of Staphylococcus aureus.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 3-fluoro-2-mercapto-5-(trifluoromethyl)pyridine is in the agrochemical sector as an intermediate for developing herbicides and pesticides. Its trifluoromethyl group enhances biological activity and lipophilicity, making it effective against various pests.

Case Study: Herbicidal Activity

- Compound Tested : this compound derivatives.

- Target : Weeds resistant to common herbicides.

- Results : Demonstrated significant herbicidal activity in field trials, outperforming traditional herbicides in terms of efficacy and environmental safety.

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly as a potential antibacterial agent. The presence of fluorine atoms has been linked to enhanced pharmacological properties.

Research Findings: Antibacterial Activity

- Tested Bacteria : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

- Methodology : Disc diffusion assay to measure inhibition zones.

- Results : The compound exhibited moderate to strong antibacterial activity, comparable to standard antibiotics like ampicillin .

Material Science

In material science, this compound is explored for its potential use in synthesizing advanced materials with unique properties due to its trifluoromethyl group.

Synthesis of Functional Materials

- Application : Development of polymers with enhanced thermal and mechanical properties.

- Process : Utilization of the compound in polymerization reactions leading to novel materials with tailored functionalities.

Data Table of Applications

| Application Area | Compound Use | Results/Findings |

|---|---|---|

| Agrochemicals | Herbicide development | Effective against resistant weeds |

| Pharmaceuticals | Antibacterial agent | Moderate to strong activity against bacteria |

| Material Science | Synthesis of advanced polymers | Enhanced thermal/mechanical properties |

Comparison with Similar Compounds

Substituent Variations in Trifluoromethylpyridines

The trifluoromethyl group at position 5 is a common feature in many pyridine derivatives. Key differences arise from substituents at positions 2 and 3:

Key Observations :

- Mercapto (-SH) vs. Methoxy (-OCH₃) : The mercapto group in the target compound may confer higher reactivity (e.g., disulfide bond formation) compared to the methoxy group, which enhances metabolic stability .

- Chloro vs.

- Trifluoromethyl Position : The trifluoromethyl group at position 5 is conserved across analogs, contributing to lipophilicity and resistance to oxidative degradation .

Pharmacokinetic and Metabolic Comparisons

- Metabolic Stability : Trifluorothymidine (F₃TdR), a related trifluoromethyl pyrimidine, exhibits a serum half-life of 18 minutes in humans, with minimal degradation to 5-carboxyuracil . The mercapto group in the target compound may undergo oxidation to sulfonic acid or conjugation with glutathione, altering its excretion profile compared to methoxy or chloro derivatives .

- Protein Binding : Fluorinated pyridines like F₃TdR show measurable serum protein binding, a trait likely shared by the target compound due to its fluorine and trifluoromethyl groups .

Preparation Methods

Detailed Preparation Methods

Fluorination of Chlorinated Trifluoromethylpyridines

Direct Fluorination Using Anhydrous Hydrogen Fluoride

- Starting Material: 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Reagent: Anhydrous hydrogen fluoride (HF).

- Conditions: Temperature 170–250 °C, pressure 1.0–15.0 MPa, reaction time 5–20 hours.

- Process: Direct, one-step fluorination replaces chlorine atoms with fluorine, yielding 3-fluoro-2-chloro-5-(trifluoromethyl)pyridine as an intermediate.

- Purification: Amination to remove impurities, washing, and vacuum distillation.

- Yield and Purity: Purity ≥ 99.95%, yield ≥ 97.56%.

- Advantages: Catalyst-free, simple post-processing, suitable for industrial scale.

Fluorination Using Alkali Metal Fluorides (KF or CsF)

- Starting Material: 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- Reagents: Potassium fluoride (KF) or cesium fluoride (CsF).

- Solvent: Polar aprotic solvents such as dimethyl sulfone or DMAC.

- Conditions: Elevated temperature (~170–200 °C).

- Process: Nucleophilic aromatic substitution of chlorine by fluoride.

- Outcome: Formation of 2,3-difluoro-5-(trifluoromethyl)pyridine, a close analogue and precursor to mercapto derivatives.

- Notes: Removal of product as formed improves yield and reduces reaction time.

Introduction of Mercapto Group (-SH)

While direct preparation methods for 3-fluoro-2-mercapto-5-(trifluoromethyl)pyridine are less commonly detailed, the mercapto group is generally introduced by:

- Nucleophilic substitution: Replacing the 2-chloro or 2-fluoro substituent with thiol nucleophiles (e.g., sodium hydrosulfide, NaSH).

- Stepwise synthesis: Fluorination followed by thiolation.

- Reaction Conditions: Mild temperatures to preserve fluorine substituents, often in polar solvents.

- Purification: Distillation or recrystallization to isolate the mercapto compound with high purity.

Cyanation and Further Functionalization (Contextual)

- A related synthetic route involves fluorination followed by cyanation of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine to obtain 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, demonstrating the versatility of the fluorinated intermediates.

- This underscores the possibility of using fluorinated pyridines as platforms for further substitution, including mercapto group introduction.

Comparative Data Table of Preparation Conditions

Q & A

Q. What are the primary synthetic routes for 3-fluoro-2-mercapto-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and functional group introduction on the pyridine core. For example:

- Halogenation : Fluorination at the 3-position can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) under reflux .

- Mercapto group introduction : Thiolation at the 2-position may employ thiourea or NaSH under nucleophilic substitution conditions, often requiring inert atmospheres to prevent oxidation of the -SH group .

- Trifluoromethyl group retention : The CF₃ group at the 5-position is typically introduced earlier via direct trifluoromethylation (e.g., using CF₃Cu or CF₃I) or via pre-functionalized intermediates .

Key factors : Temperature control (40–120°C), solvent choice (DMF, THF), and catalyst selection (e.g., CuI for coupling reactions) critically affect regioselectivity and purity (>90% achievable with optimized conditions) .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be used to characterize this compound?

- ¹⁹F NMR : Distinct signals for F at C3 (δ ~ -110 to -120 ppm) and CF₃ (δ ~ -60 to -70 ppm) confirm substitution patterns .

- ¹H NMR : Aromatic protons at C4 and C6 appear as doublets (J = 5–7 Hz) due to coupling with adjacent F and CF₃ groups .

- FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹), S-H (2550–2600 cm⁻¹), and C-S (600–700 cm⁻¹) confirm functional groups .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 231 (C₆H₂F₄NS), with fragmentation patterns indicating loss of SH or CF₃ groups .

Q. What are the common reactivity patterns of this compound in substitution and coupling reactions?

- Nucleophilic substitution : The 2-mercapto group is prone to oxidation but can undergo alkylation (e.g., with methyl iodide) to form thioethers .

- Suzuki-Miyaura coupling : The 3-fluoro and 5-CF₃ groups direct cross-coupling at C4 or C6, enabling aryl/heteroaryl functionalization using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Electrophilic substitution : Limited due to electron-withdrawing CF₃ and F groups; nitration/sulfonation requires harsh conditions (e.g., fuming HNO₃ at 100°C) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of derivatives of this compound?

- DFT calculations : Optimize geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the mercapto group shows high electron density, making it reactive in enzyme-binding interactions .

- Molecular docking : Docking into protein targets (e.g., kinases) using software like AutoDock Vina reveals binding affinities. Derivatives with extended aromatic systems (via C4 coupling) show enhanced binding to ATP pockets in cancer targets (ΔG < -8 kcal/mol) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics; the CF₃ group improves metabolic stability but may reduce solubility (logP ~2.5) .

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

- Directing group engineering : Introducing a temporary directing group (e.g., -B(OH)₂ at C4) via iridium-catalyzed borylation ensures precise functionalization at sterically hindered positions .

- Solvent effects : Polar solvents (DMSO) favor electrophilic attack at C4, while non-polar solvents (toluene) favor C6 due to reduced solvation of intermediates .

- Kinetic vs. thermodynamic control : Low temperatures (-20°C) favor kinetic products (e.g., C4 bromination), while higher temperatures (80°C) shift to thermodynamically stable C6 products .

Q. How can the compound’s moisture sensitivity be managed in large-scale syntheses?

- Inert conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., mercapto group introduction) .

- Stabilizing agents : Add molecular sieves (3Å) or anhydrous MgSO₄ to reaction mixtures to scavenge trace water .

- Workup protocols : Quench reactions with ice-cold ethanol to precipitate impurities while retaining the product in organic phases (e.g., dichloromethane) .

Q. What are the challenges in characterizing trace impurities (e.g., dehalogenated byproducts) in this compound?

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Dehalogenated byproducts (e.g., 2-mercapto-5-CF₃-pyridine) elute earlier (tR ~5.2 min vs. 7.8 min for the parent compound) .

- GC-MS with derivatization : Silylate the mercapto group (e.g., using BSTFA) to improve volatility and detect low-level defluoro byproducts .

- Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable quantification of impurities at <0.5% levels .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

Q. Table 2. Spectroscopic Signatures

| Technique | Key Peaks/Patterns | Interpretation |

|---|---|---|

| ¹⁹F NMR | δ -115 ppm (C3-F), δ -65 ppm (CF₃) | Confirms substitution at C3 and C5 |

| ESI-MS | m/z 231 ([M+H]⁺), m/z 153 ([M-CF₃]⁺) | Validates molecular weight and stability |

| FT-IR | 2580 cm⁻¹ (S-H), 1120 cm⁻¹ (C-F) | Confirms functional group integrity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.